molecular formula C9H14N2O3 B2404401 Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate CAS No. 1564865-13-9

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate

Cat. No. B2404401
M. Wt: 198.222
InChI Key: JPRNTHFKSNGLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate” is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of morpholines, including compounds similar to “Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate”, has been a subject of significant interest due to their widespread availability in natural products and biologically relevant compounds . They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for “Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate” is 1S/C9H14N2O3/c1-13-9(12)8-7-14-6-5-11(8)4-2-3-10/h8H,2,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate” is a liquid at room temperature . Its molecular weight is 198.22 , and its molecular formula is C9H14N2O3 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate is a compound that plays a significant role in the field of medicinal chemistry and drug synthesis. It has been utilized in various synthetic pathways to produce compounds with potential medicinal properties:

  • Antimicrobial and Immunomodulating Activity : Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate derivatives have been synthesized and shown to possess antimicrobial activities as well as immunomodulating properties. For instance, certain derivatives demonstrated antimicrobial, analgesic, and antipyretic activities, as well as influencing antibody responses (Mar'yasov et al., 2016).

  • Antibacterial Activity : Derivatives involving the compound have been designed using click chemistry and showed significant antibacterial activity. This indicates the potential of these derivatives as antibacterial agents, with some displaying more activity than standard drugs against certain strains of bacteria (Narsimha et al., 2014).

  • Intermediate in Synthesis of Anti-inflammatory Compounds : The compound serves as an important intermediate in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating its role in creating anti-inflammatory drugs (Lei et al., 2017).

  • Antihypoxic Activity : Certain derivatives of the compound have shown promising antihypoxic effects and have been recommended for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

  • Cancer Research : In the context of cancer research, a derivative of the compound demonstrated the ability to cause regression of tumor cells in certain types of cancer, indicating its potential use in cancer treatment (Bushuieva et al., 2022).

  • Peptidomimetic Chemistry : The compound has been used to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is compatible with solid-phase peptide synthesis, indicating its use in the field of peptidomimetics (Sladojevich et al., 2007).

properties

IUPAC Name

methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-13-9(12)8-7-14-6-5-11(8)4-2-3-10/h8H,2,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNTHFKSNGLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.